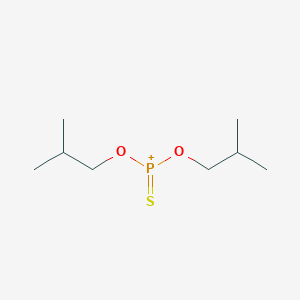
Bis(2-methylpropoxy)(sulfanylidene)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is a chemical compound with the molecular formula C12H25O4PS2 It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropoxy)(sulfanylidene)phosphanium typically involves the reaction of appropriate phosphine precursors with sulfur-containing reagents. One common method involves the reaction of bis(2-methylpropoxy)phosphine with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropoxy)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides or other nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Bis(2-methylpropoxy)(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Bis(2-methylpropoxy)(sulfanylidene)phosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, altering the function of the target molecules. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylpropyl)(sulfanylidene)phosphanium
- Bis(2-methylpropoxy)(sulfanylidene)-λ⁵-phosphanyl
Uniqueness
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is unique due to its specific combination of phosphanyl and sulfanylidene groups, which confer distinct reactivity and properties
Propriétés
Numéro CAS |
106345-68-0 |
|---|---|
Formule moléculaire |
C8H18O2PS+ |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
bis(2-methylpropoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-7(2)5-9-11(12)10-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 |
Clé InChI |
YKCLAFYXRVNWBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CO[P+](=S)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


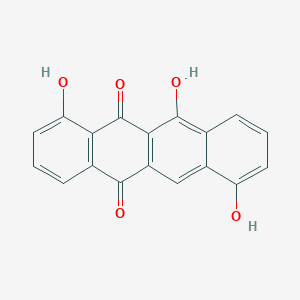

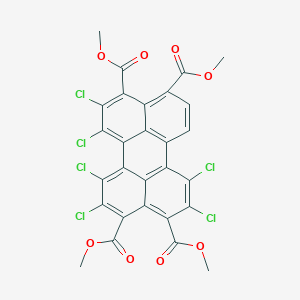
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
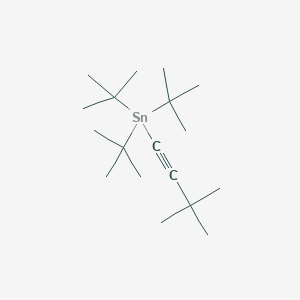
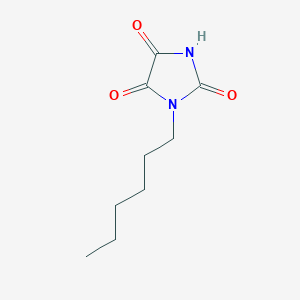
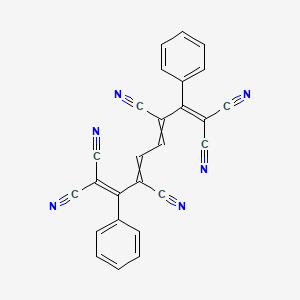
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)
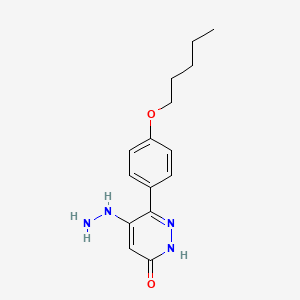
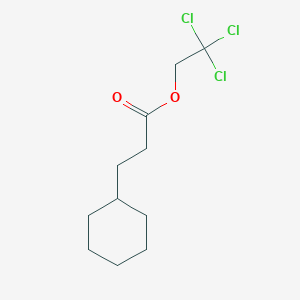


![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
